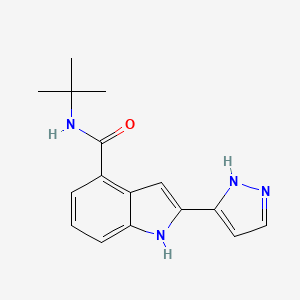
2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure with a triazolylmethyl substituent at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Triazolylmethyl Group: The triazolylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzopyran core with a suitable triazole derivative, such as 1H-1,2,4-triazole-1-methanol, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazolylmethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives with potential biological activities.
2H-1-Benzopyran-2-one, 7-methyl-: Another benzopyran derivative with applications in organic synthesis and potential biological activities.
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin with known antioxidant and anti-inflammatory properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to the presence of the triazolylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propriétés
Numéro CAS |
828265-62-9 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
7-(1,2,4-triazol-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C12H9N3O2/c16-12-4-3-10-2-1-9(5-11(10)17-12)6-15-8-13-7-14-15/h1-5,7-8H,6H2 |
Clé InChI |
JILSJHKXBDECKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)CN3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



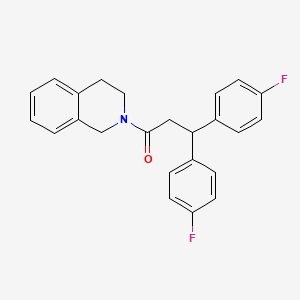

![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
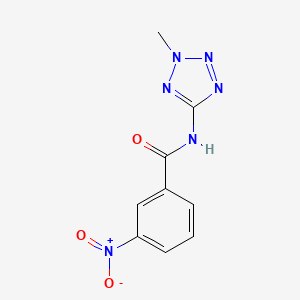
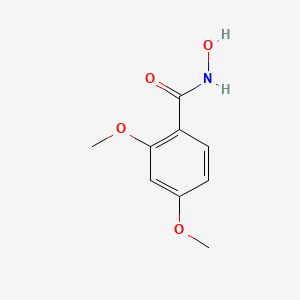
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
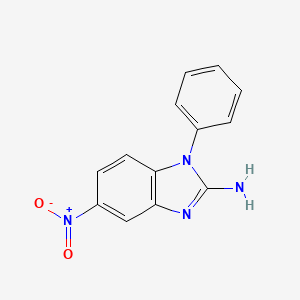
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
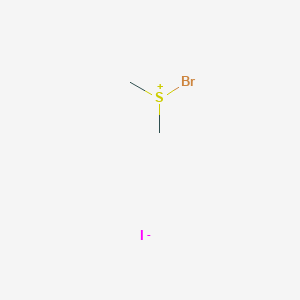

![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
